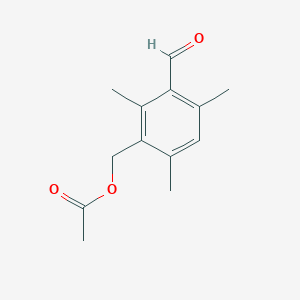

3-甲酰-2,4,6-三甲基苄基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 3-formyl-2,4,6-trimethylbenzyl acetate often involves cyclization reactions and electrophilic displacement. For instance, some derivatives are synthesized by cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, with their structures verified through various analytical methods such as IR, (1)H NMR, and (13)C NMR (Jin et al., 2006). Electrophilic displacement of the formyl and acetyl group in related compounds, like 2,4,6-trimethoxybenzaldehyde, has also been observed, indicating a similar synthetic pathway could be applicable (Strating, Thijs, & Zwanenburg, 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-formyl-2,4,6-trimethylbenzyl acetate has been elucidated through X-ray crystallography, providing insights into their crystal systems and lattice parameters. For example, the synthesis and X-ray crystal structure of 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene offer insights into the molecular packing and intermolecular interactions within the crystal structure (Arockia Samy & Alexander, 2012).

Chemical Reactions and Properties

Reactions involving derivatives similar to 3-formyl-2,4,6-trimethylbenzyl acetate often result in the formation of products with significant bioactivity or unique structural features. For instance, the reaction of 2,4,6-trimethoxybenzyl compounds leads to the formation of isomeric trienes, demonstrating their reactivity and potential for synthesis of bioactive compounds (DeCosta, Howell, Pincock, & Rifai, 2000).

Physical Properties Analysis

The physical properties of compounds related to 3-formyl-2,4,6-trimethylbenzyl acetate, such as melting points and solubility, are crucial for their application in synthesis. For example, the preparation of 2,3,6-trimethylbenzyl alcohol by the Cannizzaro reaction of 2,3,6-trimethylbenzaldehyde, with a melting point of 83–85 °C, highlights the importance of understanding these properties for practical applications (Kawai, Yamazaki, & Yuhashi, 1974).

科学研究应用

肽合成

3-甲酰-2,4,6-三甲基苄基乙酸酯已被探索其在肽合成中的潜力。Stewart (1966) 用 N-酰氨基酸的 2,4,6-三甲基苄基酯进行了模型实验,发现该酯基可以在特定条件下被乙酸中的氢溴酸裂解。该反应不影响苄基酯,但会去除苄氧羰基氨基保护基,使 2,4,6-三甲基苄基酯适用于合成各种苄氧羰基肽 2,4,6-三甲基苄基酯,直至六肽水平 (Stewart,1966).

化学反应性和合成

已经研究了 3-甲酰-2,4,6-三甲基苄基乙酸酯在不同化学环境中的反应性。例如,Stewart (1966) 还发现,该化合物在不影响其他氨基保护基的情况下被冷三氟乙酸选择性裂解,这说明了其在碱性条件可能对肽合成有害的领域的潜在价值 (Stewart,1966).

有机化学应用

在有机化学中,3-甲酰-2,4,6-三甲基苄基乙酸酯的性质已被用于各种应用。例如,Suzuki 等人 (1971) 研究了用发烟硝酸对二氯和二溴四甲基苯进行硝化的产物,得到了各种多取代的苄基化合物 (Suzuki、Nakamura 和 Takeshima,1971).

亲电取代研究

还对相关化合物中甲酰和乙酰基的亲电取代进行了研究,这可以深入了解 3-甲酰-2,4,6-三甲基苄基乙酸酯在类似条件下的行为 (Strating、Thijs 和 Zwanenburg,2010).

安全和危害

属性

IUPAC Name |

(3-formyl-2,4,6-trimethylphenyl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-5-9(2)13(7-16-11(4)15)10(3)12(8)6-14/h5-6H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAXHSXXDPQPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352496 |

Source

|

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-2,4,6-trimethylbenzyl acetate | |

CAS RN |

137380-48-4 |

Source

|

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)